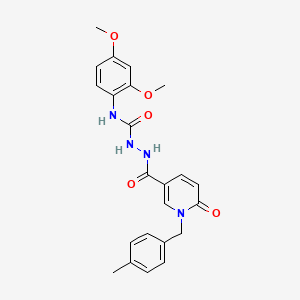

![molecular formula C19H21N5O4 B2592415 2-((2,2-二甲基-2,3-二氢苯并呋喃-7-基)氧基)-N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)乙酰胺 CAS No. 2034351-70-5](/img/structure/B2592415.png)

2-((2,2-二甲基-2,3-二氢苯并呋喃-7-基)氧基)-N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

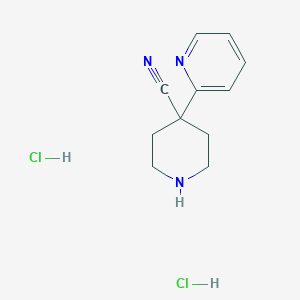

The compound “2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring system, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The molecule also contains a [1,2,4]triazolo[4,3-a]pyrazin ring system .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The ring-strain in the DHB system is moderate, and somewhat smaller than in the corresponding dihydrofuran system without the fused benzene ring .Chemical Reactions Analysis

The synthesis of 2,3-dihydrobenzofurans involves various chemical reactions, including cyclisation and catalysis . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .科学研究应用

合成与生物活性

杂环化合物的合成:该化合物可用作各种杂环衍生物合成的前体或中间体。研究表明其在生成具有潜在生物活性的新结构方面很有用。例如,已经探索了相关杂环化合物的合成和表征,揭示了它们的化学性质和反应性 (霍静倩等,2016).

抗菌和抗真菌活性:一些研究集中于由相关前体合成的化合物的新型抗菌和抗真菌活性。针对各种微生物评估这些活性,为开发新的抗菌剂奠定基础 (S. Y. Hassan,2013).

抗癌活性:研究还扩展到抗癌性能的评估。已经测试了源自类似结构的化合物的抑制癌细胞生长的潜力,为抗癌药物的开发提供了有希望的途径 (S. Riyadh 等,2013).

杀虫性能:该化合物的衍生物被研究用于对害虫(如棉铃虫、斜纹夜蛾)的杀虫作用。这项研究有助于为农业中的害虫防治找到新的解决方案 (A. Fadda 等,2017).

抗氧化活性:此外,合成包含所讨论化学结构的新型化合物与抗氧化剂研究相关,探索其清除自由基并可能有助于对抗氧化应激相关疾病的能力 (Matloob Ahmad 等,2012).

属性

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-19(2)9-12-5-4-6-13(16(12)28-19)27-11-15(25)21-10-14-22-23-17-18(26-3)20-7-8-24(14)17/h4-8H,9-11H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCROKBVCDBLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN=C4N3C=CN=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

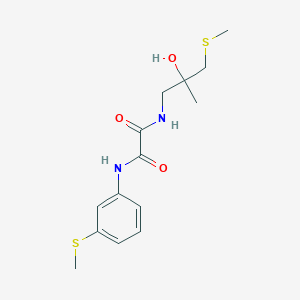

![methyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)

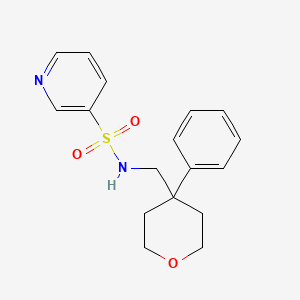

![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)

![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

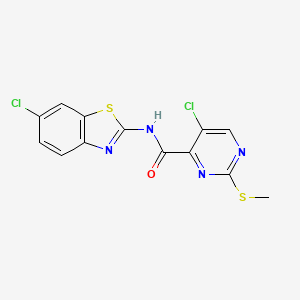

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)